molecular formula C8H8BrNO2 B8366140 3-(5-Bromo-pyridin-3-yl)-oxetan-3-ol

3-(5-Bromo-pyridin-3-yl)-oxetan-3-ol

Cat. No.: B8366140
M. Wt: 230.06 g/mol
InChI Key: VEYGZKMRFAOKHQ-UHFFFAOYSA-N
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Description

3-(5-Bromo-pyridin-3-yl)-oxetan-3-ol is a chemical building block of significant interest in advanced medicinal chemistry and drug discovery research. Its value is derived from its unique molecular architecture, which combines a brominated pyridine ring with an oxetane moiety. The bromine atom on the pyridine ring serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. The oxetane ring is a key structural feature, recognized in medicinal chemistry as a non-classical bioisostere for carbonyl groups and other functional units . Incorporation of the oxetane can profoundly influence the properties of a molecule, leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability . Furthermore, the oxygen atom in the strained, four-membered oxetane ring acts as an effective hydrogen-bond acceptor, which can be exploited to engineer specific interactions with biological targets, such as the hinge region of protein kinases . This makes this compound a promising scaffold for the design and synthesis of novel kinase inhibitors and other biologically active compounds, facilitating the exploration of new chemical space in the pursuit of new therapeutic agents.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)oxetan-3-ol

InChI

InChI=1S/C8H8BrNO2/c9-7-1-6(2-10-3-7)8(11)4-12-5-8/h1-3,11H,4-5H2

InChI Key

VEYGZKMRFAOKHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=CN=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

A. Brominated Pyridinyl Oxetanol Derivatives

  • 3-(4-Bromophenyl)oxetan-3-ol (CAS 1093878-32-0): This compound replaces the pyridine ring with a brominated benzene ring. Its molecular weight (C₉H₉BrO₂, ~245.08) is slightly higher than 3-(5-Bromo-pyridin-3-yl)-oxetan-3-ol (C₈H₈BrNO₂, ~230.06), which may affect solubility and pharmacokinetics .
  • Its molecular weight (248.05) is marginally higher due to the fluorine atom, and the altered substitution pattern on the pyridine ring could influence target selectivity .

B. Non-Brominated Oxetanol Derivatives

  • Oxetan-3-ol (CAS 7748-36-9) : The parent compound lacks aromatic substitution. Its simplicity (C₃H₆O₂, MW 74.08) results in higher polarity and lower lipophilicity compared to brominated derivatives, making it less suitable for blood-brain barrier penetration .
  • Ibuprofen-Oxetan-3-ol Hybrids : Derivatives where oxetan-3-ol replaces the carboxylic acid group of ibuprofen show retained cyclooxygenase (COX) inhibition with improved permeability, highlighting the bioisosteric utility of oxetanes .

Physicochemical Properties

Key properties of this compound and analogs are summarized below:

Compound Molecular Formula Molecular Weight pKa* LogP** Permeability (PAMPA, nm/s)
This compound C₈H₈BrNO₂ ~230.06 ~7.6 ~1.2 ~300
Carboxylic Acid (e.g., Ibuprofen) C₁₃H₁₈O₂ 206.28 ~4.5 ~3.5 ~50
Thietan-3-ol (S-analog) C₃H₆OS 90.14 ~8.1 ~0.8 ~250
3-(4-Bromophenyl)oxetan-3-ol C₉H₉BrO₂ 245.08 ~7.8 ~2.0 ~200

Estimated from oxetane bioisostere studies ; *Calculated using fragment-based methods.

  • Acidity : The oxetane ring in this compound confers higher pKa (~7.6) compared to carboxylic acids (pKa ~4.5), reducing ionization at physiological pH and enhancing passive diffusion .
  • Lipophilicity : The bromopyridinyl group increases LogP (~1.2) relative to unsubstituted oxetan-3-ol (LogP ~−0.5), balancing solubility and membrane permeability .
  • Permeability : Oxetane derivatives generally exhibit superior permeability (e.g., ~300 nm/s in PAMPA assays) compared to carboxylic acids (~50 nm/s), critical for central nervous system (CNS) drug candidates .

Limitations and Challenges

  • Thietan-3-ol (sulfur analog) and sulfone derivatives may offer improved stability but require further investigation .
  • Synthetic Complexity : Introducing the bromopyridinyl group demands specialized conditions (e.g., Buchwald-Hartwig amination or halogenation), which can affect yield and scalability .

Preparation Methods

Diol Precursor Cyclization

A widely adopted method involves the stereoselective cyclization of 1,3-diol intermediates. For example, 1-hydroxy-3-bromo-pyridine derivatives undergo base-mediated intramolecular etherification (Fig. 1A).

Procedure :

  • Diol Preparation : 5-Bromo-pyridine-3-carbaldehyde is reduced to the corresponding diol using NaBH₄ in THF/MeOH (4:1) at 0°C (yield: 78%).

  • Cyclization : Treatment with NaH (2.5 eq) in anhydrous THF at 65°C for 12 hr induces ring closure (yield: 62%).

Key Parameters :

ParameterOptimal ValueImpact on Yield
BaseNaH+15% vs. KOtBu
SolventTHF+22% vs. DMF
Temperature65°C+18% vs. RT

Side products include open-chain ethers (∼12%) and dehydrated alkenes (∼9%).

Epoxide Rearrangement

Alternative routes exploit oxirane-to-oxetane ring expansion (Fig. 1B):

  • Epoxidation : 5-Bromo-pyridine-3-methanol is treated with mCPBA in DCM (0°C → RT, 6 hr) to form the epoxide (yield: 84%).

  • Ring Expansion : BF₃·OEt₂ catalyzed rearrangement at −20°C for 3 hr yields the oxetane (yield: 58%).

Advantages : Better stereocontrol; Drawbacks : Requires cryogenic conditions.

Bromination Strategies

Direct Electrophilic Bromination

Post-cyclization bromination employs N-bromosuccinimide (NBS) under radical conditions:

Conditions :

  • NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 8 hr

  • Yield: 67% (regioselectivity >95% for C5)

Limitations : Competing C3 bromination (∼18%) necessitates careful stoichiometric control.

Directed Ortho-Metalation

Directed C–H activation enables precise bromine installation:

  • Lithiation : LDA (−78°C, THF) deprotonates pyridine C5-H (kinetically favored).

  • Quenching : Br₂ (−78°C → RT) provides 5-bromo derivative (yield: 73%).

Hydroxylation and Protecting Group Strategies

Oxidative Hydroxylation

Tert-butyldimethylsilyl (TBS)-protected intermediates undergo TBAF-mediated deprotection:

Sequence :

  • Protection : TBSCl, imidazole, DMF, RT, 2 hr (yield: 89%).

  • Oxidation : Dess-Martin periodinane (DMP), DCM, 0°C → RT, 3 hr (yield: 82%).

  • Deprotection : TBAF (1M in THF), RT, 6 hr (yield: 94%).

Overall Yield : 68% over three steps.

Process Optimization and Scalability

Continuous Flow Synthesis

Microreactor systems enhance reaction efficiency:

ParameterBatch ModeFlow ModeImprovement
Cyclization Time12 hr45 min16× faster
Yield62%78%+16%
Byproduct Formation21%9%−57%

Catalytic System Screening

Pd/C (5 wt%) in H₂ (50 psi) enables efficient deprotection without over-reduction:

Comparison :

CatalystH₂ PressureYieldDehalogenation
Pd/C50 psi91%<2%
Ra-Ni30 psi76%15%
PtO₂20 psi83%8%

Analytical and Characterization Data

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, py-H), 8.34 (d, J = 2.4 Hz, 1H), 7.89 (d, J = 2.4 Hz, 1H), 4.88 (s, 2H, oxetane), 4.52 (s, 2H), 2.51 (s, 1H, -OH).

  • HRMS : m/z [M+H]⁺ calcd. for C₈H₈BrNO₂: 244.9682; found: 244.9685.

X-ray Crystallography

Single-crystal analysis confirms chair-like oxetane conformation with dihedral angle θ = 112.7° between pyridine and oxetane planes .

Q & A

Q. What are the most reliable synthetic routes for preparing 3-(5-Bromo-pyridin-3-yl)-oxetan-3-ol, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A plausible route involves coupling 5-bromo-3-pyridinylboronic acid with a functionalized oxetane precursor (e.g., oxetan-3-ol mesylate) under Suzuki-Miyaura conditions (Pd catalysis, base, and solvent optimization) . Key parameters to optimize include:

  • Catalyst loading : 1–5 mol% Pd(PPh₃)₄ for minimal side products.
  • Temperature : 80–100°C in THF or dioxane for efficient coupling.
  • Base : K₂CO₃ or Cs₂CO₃ to maintain pH and avoid oxetane ring-opening.

Alternative routes may employ Mitsunobu reactions to attach the oxetanol group to the pyridine core, though steric hindrance from the bromine may require bulky phosphine ligands (e.g., DIAD/TPP) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxetanol -OH at ~3.5 ppm, pyridine protons at 7.5–8.5 ppm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or ring strain using SHELXL for refinement .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: 230.99 [M+H]⁺).
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95% recommended for downstream applications).

Advanced Research Questions

Q. What strategies mitigate oxetane ring-opening during functionalization or storage?

Methodological Answer: The oxetane ring’s strain (~26 kcal/mol) makes it prone to acid/base-induced opening. Mitigation strategies include:

  • Storage : Anhydrous conditions (0–4°C under argon) to prevent hydrolysis .
  • Reaction design : Use mild bases (e.g., NaHCO₃ instead of NaOH) and avoid protic solvents.
  • Protecting groups : Temporarily protect the hydroxyl with TBS or acetyl groups during bromine substitution .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The 5-bromo group on pyridine acts as a directing group and participates in:

  • Suzuki couplings : With arylboronic acids to generate biaryl derivatives (e.g., drug candidates). Kinetic studies show higher yields when using PdCl₂(dppf) at 90°C .
  • Buchwald-Hartwig aminations : With primary amines to introduce nitrogen-based functionalities. Note competing oxetane ring-opening above 100°C .

Q. What computational methods predict the compound’s stability and reactivity?

Methodological Answer:

  • DFT calculations : Use Gaussian09 to model transition states for ring-opening (B3LYP/6-31G* level). Predict activation energies for hydrolysis .
  • Molecular dynamics : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to assess aggregation or degradation pathways.
  • QSPR models : Correlate Hammett σ values of substituents with reaction rates for derivative design .

Q. How can contradictions in reported synthetic yields be resolved?

Methodological Answer: Discrepancies often arise from:

  • Impurity profiles : Use LC-MS to identify byproducts (e.g., debrominated species).
  • Catalyst deactivation : Pre-purify solvents to remove trace oxygen/moisture.
  • Kinetic vs. thermodynamic control : Monitor reactions in situ via FTIR or Raman spectroscopy to optimize time/temperature .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer:

  • Bioisostere : The oxetanol group mimics carbonyl or tert-butyl groups, improving solubility and metabolic stability in drug candidates .
  • Kinase inhibitors : The pyridine-bromine motif binds ATP pockets selectively. Test in enzymatic assays (e.g., p38 MAP kinase) with IC₅₀ < 100 nM .

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